N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide)
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Overview
Description
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) is a synthetic organic compound with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol . It is characterized by the presence of acetamido and methoxy groups attached to a phenoxyphenyl structure. This compound is known for its utility in the preparation of other complex organic molecules, particularly in the synthesis of 6-Methoxydiphenyl Ether-3,4’'-diacetic Acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) typically involves the reaction of 5-acetamido-2-methoxyphenol with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) is unique due to its specific combination of acetamido and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
N-[4-(5-acetamido-2-methoxyphenoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)18-13-4-7-15(8-5-13)23-17-10-14(19-12(2)21)6-9-16(17)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVUNXBOKRYPIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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